molecular formula C11H13NO4 B7818984 2-Amino-4-(benzyloxy)-4-oxobutanoic acid

2-Amino-4-(benzyloxy)-4-oxobutanoic acid

Cat. No.: B7818984
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)-4-oxobutanoic acid (CAS 63228-51-3) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of innovative anti-virulence therapies. This compound serves as a core structural motif for the synthesis of N-benzyloxy amino acid derivatives, which are designed as potent and selective inhibitors of bacterial virulence factors . Recent scientific literature highlights the critical role of this chemical scaffold in targeting LasB, a key zinc-dependent metalloprotease virulence factor secreted by the multidrug-resistant pathogen Pseudomonas aeruginosa . Inhibiting LasB offers a promising "pathoblocking" strategy to disarm the bacteria, mitigating tissue damage and biofilm formation without exerting bactericidal pressure, thus potentially reducing selective pressure for resistance development . Researchers can utilize this amino acid derivative to create compounds that fit precisely into the LasB enzyme's S1' sub-pocket, a key determinant for achieving selectivity over similar human metalloproteases . With a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol , it provides a versatile backbone for further synthetic modification. This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-amino-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326126
Record name 2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-63-1, 13188-89-1
Record name 2177-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Key Intermediates

The process, detailed in Patent EP1097919A2, proceeds through three stages:

  • Formation of β-Keto Ester (II) :

    • Substrate : N-benzyloxycarbonyl-L-phenylalanine methyl ester (Ic).

    • Reagents : Lithium tert-butoxide-generated acetate enolate.

    • Conditions : -40°C to 0°C in tetrahydrofuran (THF).

    • Yield : ~80% after silica-gel chromatography.

    (Ic)+CH3CO2RLi enolateβ-keto ester (II)\text{(Ic)} + \text{CH}_3\text{CO}_2\text{R}' \xrightarrow{\text{Li enolate}} \text{β-keto ester (II)}
  • Oxidative Halogenation to (III) :

    • Halogenating Agents : N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

    • Solvents : Dichloromethane or ethyl acetate.

    • Temperature : -20°C to room temperature (10–60 minutes).

    • Diastereomer Formation : Requires chromatographic separation.

  • Hydrolysis and Decarboxylation to Target Acid :

    • Hydrolysis : 20% citric acid aqueous solution.

    • Decarboxylation : Spontaneous under acidic conditions.

Optimized Parameters (Table 1)

StepReagentSolventTemp. RangeYield (%)
β-Keto Ester FormationLi tert-butoxideTHF-40°C–0°C80
HalogenationNBSCH₂Cl₂-20°C–25°C75
HydrolysisCitric acidH₂O/EtOAc25°C91

Direct Benzylation of Amino Acid Precursors

Protocol from US20130012735A1

A streamlined approach avoids enolate intermediates:

  • Substrate : (S)-2-amino-4-oxobutanoic acid hydrochloride.

  • Benzylation :

    • Reagents : Benzyl chloride (1.2 eq), Na₂CO₃ (2 eq).

    • Solvent : Methanol, 25°C, 12 hours.

    • Workup : Neutralization with HCl, extraction with ethyl acetate.

    • Yield : 91.3% crude product.

  • Purification :

    • Silica-gel chromatography (n-hexane:EtOAc = 4:1).

    • Recrystallization from ethanol/water.

Substrate Scope and Limitations

  • Benzyl Halides : Electron-deficient benzyl chlorides (e.g., 4-chlorobenzyl) reduce yields to 81.2%.

  • Steric Hindrance : tert-Butyl esters require harsher hydrolysis conditions (H₂SO₄, reflux).

Comparative Analysis of Methods

Advantages and Drawbacks (Table 2)

MethodProsCons
Enolate HalogenationHigh stereocontrol; ScalableMulti-step; Low diastereomer resolution (50:50)
Direct BenzylationOne-pot; High yield (91.3%)Limited to activated benzyl halides

Yield Optimization Strategies

  • Enolate Method : Use of lithium enolates over sodium/potassium variants increases β-keto ester yields by 15%.

  • Benzylation Method : Excess benzyl chloride (1.5 eq) improves conversion but necessitates rigorous purification.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.85 (t, J=6.2 Hz, 1H, CHNH₂), 2.95–2.82 (m, 2H, CH₂CO).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid), 1510 cm⁻¹ (NH₂ bend).

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O:MeCN, retention time = 8.2 min.

  • Melting Point : 142–144°C (decomposes) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 2-amino-4-hydroxy-4-phenylmethoxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

The applications of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid can be categorized into several key areas:

Biochemical Research

This compound is often used in biochemical assays due to its ability to interact with various biological molecules. Its structural features allow it to serve as a substrate or inhibitor in enzyme assays, particularly those involving amino acid metabolism.

Pharmaceutical Development

Recent studies have indicated potential therapeutic uses for 2-Amino-4-(benzyloxy)-4-oxobutanoic acid in drug development:

  • Antioxidant Properties : Research suggests that the compound exhibits antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies have shown that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.

Synthesis of Novel Compounds

The unique structure of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid allows for its use as a building block in the synthesis of more complex molecules. This is particularly relevant in medicinal chemistry, where modifications to the core structure can lead to new drug candidates.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant properties of various benzyloxy-substituted compounds, including 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. The results demonstrated significant free radical scavenging activity, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.

Case Study 2: Neuroprotective Potential

In another research project focusing on neuroprotection, scientists evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with 2-Amino-4-(benzyloxy)-4-oxobutanoic acid resulted in reduced cell death and preserved mitochondrial function, highlighting its promise for further clinical development.

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include metabolic processes and signal transduction pathways, where the compound influences the biochemical reactions.

Comparison with Similar Compounds

2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Structural Difference : Replaces the benzyloxy group with a 4-methoxyphenyl substituent.
  • Synthesis: Synthesized via multi-component reactions involving aldehydes and malononitrile, with characterization by optical rotation and mass spectrometry .
  • Applications : Primarily explored for antityrosinase activity, though less studied compared to benzyloxy derivatives.

2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid

  • Structural Difference: Features a 2-aminophenyl group instead of benzyloxy.
  • Biological Relevance: Acts as an endogenous metabolite linked to neurological disorders (e.g., cognitive deficits) and cancer biomarkers.
  • Commercial Availability : Available as a sulfate salt (HY-W014504) with >98% purity .

Positional and Functional Group Isomers

4-(Benzylamino)-4-oxobutanoic acid

  • Structural Difference : The benzyl group is attached via an amide bond at the 4-position instead of an ester linkage.
  • Synthesis : Prepared through benzylamine coupling to succinic anhydride derivatives.
  • Applications : Less explored biologically but used in metal-organic frameworks (MOFs) and ligand synthesis .

(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

  • Structural Difference: Incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety.
  • Applications: Critical in solid-phase peptide synthesis (SPPS) for temporary amino protection. Stable under acidic conditions, enabling sequential peptide elongation .

Ester-Protected Derivatives

2-(tert-Butoxycarbonylamino)-4-methoxy-4-oxobutanoic acid

  • Structural Difference: Uses a tert-butoxycarbonyl (Boc) group for amino protection and methoxy ester at the 4-position.
  • Synthesis : Synthesized via Boc-protection of aspartic acid methyl ester.
  • Applications : Common in peptide chemistry for orthogonal protection strategies; offers enhanced solubility in organic solvents .

(S)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid

  • Structural Difference : Features a tert-butyl ester instead of benzyloxy.
  • Applications : Used in asymmetric syntheses and enzyme inhibitor studies due to steric bulk and hydrolytic stability .

Comparative Data Table

Compound Substituent Key Features Applications References
2-Amino-4-(benzyloxy)-4-oxobutanoic acid 4-OBzl High-yield synthesis (~90%), chiral intermediate Peptide modifications, chiral synthesis
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid 4-(4-MeOPh) Antityrosinase activity Enzyme inhibition studies
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 4-(2-NH2Ph) Endogenous metabolite, cancer biomarker Neurological and oncological research
4-(Benzylamino)-4-oxobutanoic acid 4-NHBzl Amide bond stability MOF/ligand synthesis
2-(Boc-amino)-4-methoxy-4-oxobutanoic acid 2-Boc, 4-OMe Orthogonal protection Peptide chemistry

Biological Activity

2-Amino-4-(benzyloxy)-4-oxobutanoic acid (C11H13NO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 63228-51-3

Antimicrobial Properties

Research indicates that 2-Amino-4-(benzyloxy)-4-oxobutanoic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, which positions it as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-Amino-4-(benzyloxy)-4-oxobutanoic acid has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activities of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid are attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It might interact with receptors that play a role in cellular signaling, leading to altered cellular responses.

Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 2-Amino-4-(benzyloxy)-4-oxobutanoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Properties

A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The study found that treatment with 2-Amino-4-(benzyloxy)-4-oxobutanoic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect was mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Research Findings Summary Table

Biological ActivityTarget Organism/Cell LineIC50 ValueMechanism
AntimicrobialStaphylococcus aureus>50 µg/mLEnzyme inhibition
Escherichia coli>50 µg/mLEnzyme inhibition
AnticancerMCF7 (breast cancer)~25 µMApoptosis induction
Anti-inflammatoryVarious modelsN/ACytokine modulation

Q & A

Q. What are the key synthetic challenges in preparing 2-amino-4-(benzyloxy)-4-oxobutanoic acid, and how can they be addressed methodologically?

Answer: The synthesis of 2-amino-4-(benzyloxy)-4-oxobutanoic acid requires careful protection of the amino and carboxyl groups to avoid side reactions. For example:

  • Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are stable under acidic or basic conditions.
  • Benzyloxy group stability : Ensure the benzyl ether is retained during deprotection steps; catalytic hydrogenation (Pd/C, H₂) can later remove it selectively .
  • Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) based on the compound’s solubility (logP: 1.23) .

Q. How can researchers characterize the purity and identity of 2-amino-4-(benzyloxy)-4-oxobutanoic acid?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of 0.1% TFA in water/acetonitrile.
  • Mass spectrometry (MS) : Confirm molecular weight (theoretical: ~253.27 g/mol) via ESI-MS in positive ion mode.
  • NMR : Assign peaks for the benzyloxy group (δ 7.3–7.5 ppm, aromatic protons) and α-amino proton (δ 3.1–3.3 ppm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • Derivatization : Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances detection sensitivity in HPLC or LC-MS by introducing a fluorescent or UV-active moiety .
  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for selective quantification in complex samples (e.g., plasma or cell lysates).

Advanced Research Questions

Q. How can computational methods aid in predicting the metabolic fate of 2-amino-4-(benzyloxy)-4-oxobutanoic acid?

Answer:

  • In silico tools : Use software like Schrödinger’s MetabPredict or ADMET Predictor to model phase I/II metabolism (e.g., hydrolysis of the benzyloxy group or conjugation reactions).
  • Docking studies : Simulate interactions with enzymes like cytochrome P450 or transferases to identify potential metabolites .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Answer:

  • Dose-response studies : Use a range of concentrations (nM–mM) to establish a clear activity profile.
  • Isotope labeling : Track metabolic incorporation via ¹³C or ¹⁵N labeling combined with NMR or MS.
  • Pathway analysis : Employ transcriptomics (RNA-seq) or proteomics (SILAC) to identify affected pathways in disease models (e.g., cancer or neurodegeneration) .

Q. How can X-ray crystallography be applied to study the structural interactions of this compound with target proteins?

Answer:

  • Crystallization : Co-crystallize the compound with target proteins (e.g., enzymes in the kynurenine pathway) using vapor diffusion.
  • Software : Refine structures using SHELXL or OLEX2 for high-resolution data (≤1.5 Å) to map hydrogen bonding and steric interactions .

Q. What are the challenges in designing in vitro assays to assess neuroregulatory effects of this compound?

Answer:

  • Cell models : Use primary neuronal cultures or iPSC-derived neurons to evaluate neuroprotection or toxicity.
  • Biomarker profiling : Measure levels of neurotransmitters (e.g., glutamate, GABA) via HPLC or LC-MS post-treatment .
  • Functional assays : Employ patch-clamp electrophysiology to study ion channel modulation.

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